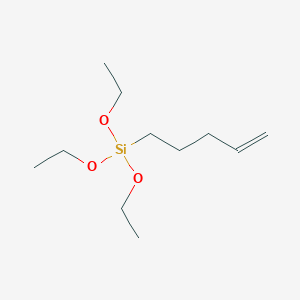![molecular formula C4H7N6S+ B14135144 Imino-[(2-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)imino]azanium CAS No. 51108-42-0](/img/structure/B14135144.png)
Imino-[(2-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)imino]azanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imino-[(2-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)imino]azanium is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Imino-[(2-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)imino]azanium typically involves multicomponent reactions (MCRs). One common method involves the reaction of 1H-1,2,4-triazol-3-amine with 2-[bis(methylsulfanyl)methylidene]malononitrile in the presence of anhydrous potassium carbonate in N,N-dimethylformamide (DMF). The reaction mixture is refluxed with continuous stirring for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of common reagents like DMF and potassium carbonate suggest that scaling up the synthesis for industrial purposes would involve optimizing reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Imino-[(2-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)imino]azanium undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imino group can be reduced to form amines.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the triazole ring under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Imino-[(2-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)imino]azanium has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Could be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of Imino-[(2-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)imino]azanium is not fully understood. its antioxidant activity suggests that it may interact with free radicals, neutralizing them and preventing oxidative damage. The presence of the triazole ring and the methylsulfanyl group likely play a role in its reactivity and interaction with molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Imino-5-(methylsulfanyl)-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile: A similar compound with a triazole ring and a methylsulfanyl group, but with different substituents.
4-Amino-5-mercapto-4H-1,2,4-triazole: Another triazole derivative with a mercapto group.
Uniqueness
Imino-[(2-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)imino]azanium is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and potential applications. Its combination of a methylsulfanyl group and an imino group attached to the triazole ring sets it apart from other triazole derivatives.
Eigenschaften
CAS-Nummer |
51108-42-0 |
|---|---|
Molekularformel |
C4H7N6S+ |
Molekulargewicht |
171.21 g/mol |
IUPAC-Name |
imino-[(2-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)imino]azanium |
InChI |
InChI=1S/C4H7N6S/c1-10-3(7-9-5)6-4(8-10)11-2/h5H,1-2H3/q+1 |
InChI-Schlüssel |
GJNPZYAEAJVPSG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NC(=N1)SC)N=[N+]=N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2-[4-({4-[(E)-phenyldiazenyl]phenyl}carbamoyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14135077.png)
![1-methylsulfanyl-2-[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]benzimidazole;2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B14135091.png)






![1-Hexyl-[4,4'-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B14135130.png)


![2-[[4-[1-(4-fluorophenyl)ethyl]-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]phthalazin-1-one](/img/structure/B14135146.png)

